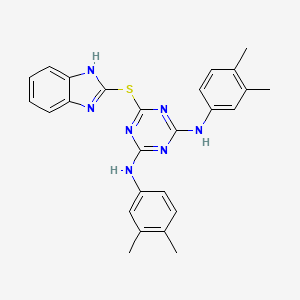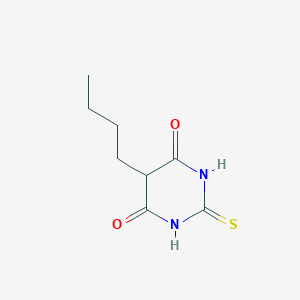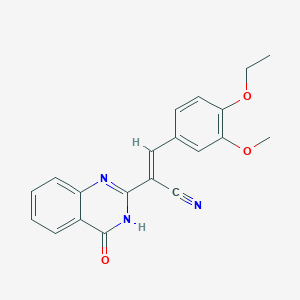![molecular formula C24H33N3O3 B11650482 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11650482.png)
2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexane-1,3-dione core substituted with a phenyl group and a piperazine moiety, which is further modified with a 3-methylbutanoyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between ethyl acetoacetate and benzaldehyde, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclohexane-1,3-dione intermediate.
Attachment of the 3-Methylbutanoyl Group: This step involves acylation of the piperazine nitrogen using 3-methylbutanoyl chloride under basic conditions.
Final Assembly: The final compound is obtained by coupling the piperazine intermediate with the cyclohexane-1,3-dione core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution on the phenyl ring, and alkyl halides for nucleophilic substitution on the piperazine ring.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.
Substitution: Various substituted phenyl and piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its structural complexity.
Receptor Binding: Can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases due to its bioactive functional groups.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential application in the design of sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione exerts its effects depends on its interaction with molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the cyclohexane-1,3-dione core can participate in redox reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[({2-[4-(Butanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[({2-[4-(3-Methylbutanoyl)piperidin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
The unique combination of the 3-methylbutanoyl group and the piperazine moiety in 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione provides distinct chemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or materials with tailored properties.
Propiedades
Fórmula molecular |
C24H33N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3-hydroxy-2-[2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyliminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H33N3O3/c1-18(2)14-24(30)27-12-10-26(11-13-27)9-8-25-17-21-22(28)15-20(16-23(21)29)19-6-4-3-5-7-19/h3-7,17-18,20,28H,8-16H2,1-2H3 |
Clave InChI |
QSLPXTNZAKJMOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11650401.png)

![2-(1-Butyryl-2,2-dimethyl-3-thioxo-2,3-dihydro-1H-quinolin-4-ylidene)-[1,3]dithiole-4,5-dicarboxylic acid dimethyl ester](/img/structure/B11650405.png)
![1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11650408.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650414.png)
![N-Phenyl-2-[(Z)-[(2-phenyl-1H-indol-3-YL)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11650420.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650429.png)


![ethyl 4-{N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11650446.png)

![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B11650454.png)
![propan-2-yl (2E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11650466.png)
![Ethyl 6-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11650468.png)
